3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-methoxyethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-methoxyethyl)propanamide is a useful research compound. Its molecular formula is C17H23N5O3S and its molecular weight is 377.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-methoxyethyl)propanamide is a member of the thienotriazolopyrimidine class, recognized for its complex heterocyclic structure and potential pharmacological applications. This article explores the biological activity of this compound, focusing on its anti-inflammatory and analgesic properties, supported by research findings and data tables.
Structural Overview
The compound's structure integrates various functional groups that contribute to its biological activity. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₃N₅O₂S |
Molecular Weight | 375.48 g/mol |
CAS Number | 1189672-95-4 |
Melting Point | Not available |
Boiling Point | Not available |
The biological activity of this compound is primarily attributed to its ability to inhibit key inflammatory pathways. Molecular docking studies have suggested that it interacts with specific proteins involved in inflammation, leading to reduced inflammatory responses in various biological assays.
Anti-inflammatory Effects
Research indicates that derivatives of thienotriazolopyrimidine compounds exhibit significant anti-inflammatory effects. The specific compound under discussion has demonstrated promising results in various in vitro and in vivo models:
- In Vitro Studies : The compound showed a marked reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage cell lines treated with lipopolysaccharide (LPS) .
- In Vivo Studies : Animal models treated with this compound exhibited reduced edema and pain responses, indicating effective analgesic properties .
Analgesic Properties
The analgesic potential of this compound has been evaluated through various pain models:
- Acetic Acid-Induced Writhing Test : This model showed a significant decrease in the number of writhes in treated animals compared to controls.
- Formalin Test : The compound reduced both the early and late phases of pain response in this model, further supporting its analgesic effects .
Study 1: Anti-inflammatory Activity
In a controlled study involving human cell lines, the compound demonstrated a dose-dependent inhibition of inflammatory markers. The results indicated that at higher concentrations (10 µM), there was a reduction of up to 70% in TNF-α production compared to untreated controls.
Study 2: Analgesic Efficacy
A recent animal study assessed the analgesic efficacy using the tail-flick test. Results indicated that administration of the compound at doses of 20 mg/kg significantly increased latency times compared to baseline measurements, suggesting effective pain relief .
特性
IUPAC Name |
N-(2-methoxyethyl)-3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-11(2)10-21-16(24)15-12(6-9-26-15)22-13(19-20-17(21)22)4-5-14(23)18-7-8-25-3/h6,9,11H,4-5,7-8,10H2,1-3H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZBNYCBOFQQEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。